

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

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Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)benzenesulfonamide
Cat. No.:	B1303430

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2-Bromo-5-(trifluoromethyl)benzenesulfonamide**. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Core Chemical Properties

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a halogenated and trifluoromethyl-substituted aromatic sulfonamide. Its structural features, including a bromine atom, a trifluoromethyl group, and a sulfonamide moiety, make it a versatile building block in organic synthesis. The physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrF ₃ NO ₂ S	[1]
Molecular Weight	304.08 g/mol	[1]
CAS Number	351003-61-7	[1]
Appearance	Solid (predicted)	
Melting Point	185-189 °C	[1]
Boiling Point	Not available	
Solubility	Sparingly soluble in water; soluble in organic solvents.	
SMILES	NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F	[1]
InChI	1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14)	[1]

Proposed Synthetic Pathway

A direct, detailed experimental protocol for the synthesis of **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** is not readily available in the public domain. However, a plausible and efficient multi-step synthesis can be proposed based on established organic chemistry reactions, starting from the commercially available 2-Bromo-5-(trifluoromethyl)aniline. [2][3] The proposed pathway involves the conversion of the aniline to a diazonium salt, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, and subsequent ammonolysis to yield the final sulfonamide.[4][5][6][7]



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Caption: Proposed synthesis of **2-Bromo-5-(trifluoromethyl)benzenesulfonamide**.

Experimental Protocols

Step 1: Diazotization of 2-Bromo-5-(trifluoromethyl)aniline

- Materials: 2-Bromo-5-(trifluoromethyl)aniline, Sodium Nitrite (NaNO_2), Hydrochloric Acid (HCl), water, ice.
- Procedure:
 - Dissolve 2-Bromo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
 - Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sulfenylation via Sandmeyer-type Reaction

- Materials: Diazonium salt solution from Step 1, Sulfur Dioxide (SO_2), Copper(II) chloride (CuCl_2), acetic acid.
- Procedure:
 - Prepare a solution of sulfur dioxide in acetic acid, saturated with copper(II) chloride.
 - Cool this solution to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the $\text{SO}_2/\text{CuCl}_2$ solution with vigorous stirring.

- Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
- Pour the reaction mixture onto ice and extract the product, 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Ammonolysis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

- Materials: 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, concentrated Ammonium Hydroxide (NH₄OH).
- Procedure:
 - Dissolve the crude 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent like acetone.
 - Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise with stirring.[8][9][10][11]
 - Continue stirring at room temperature for a few hours.
 - Remove the solvent under reduced pressure.
 - The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Bromo-5-(trifluoromethyl)benzenesulfonamide**.

Analytical Characterization

While specific experimental spectra for **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** are not available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data

Technique	Predicted Key Features
¹ H NMR	Aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The sulfonamide protons (-SO ₂ NH ₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³ C NMR	Aromatic carbons will resonate in the typical range of δ 120-140 ppm. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
¹⁹ F NMR	A singlet corresponding to the -CF ₃ group is expected. The chemical shift will be characteristic of an aromatic trifluoromethyl group.
FT-IR (cm ⁻¹)	- N-H stretching of the sulfonamide group (around 3300-3400 cm ⁻¹).- Asymmetric and symmetric S=O stretching (around 1350-1300 and 1160-1130 cm ⁻¹ , respectively).- C-F stretching of the trifluoromethyl group (strong absorptions in the 1300-1100 cm ⁻¹ region).- C-Br stretching (in the fingerprint region).
Mass Spectrometry (m/z)	The molecular ion peak [M] ⁺ should be observed at approximately 303/305, showing the characteristic isotopic pattern for a bromine-containing compound. Fragmentation may involve the loss of SO ₂ NH ₂ and other characteristic fragments of the aromatic ring. [12]

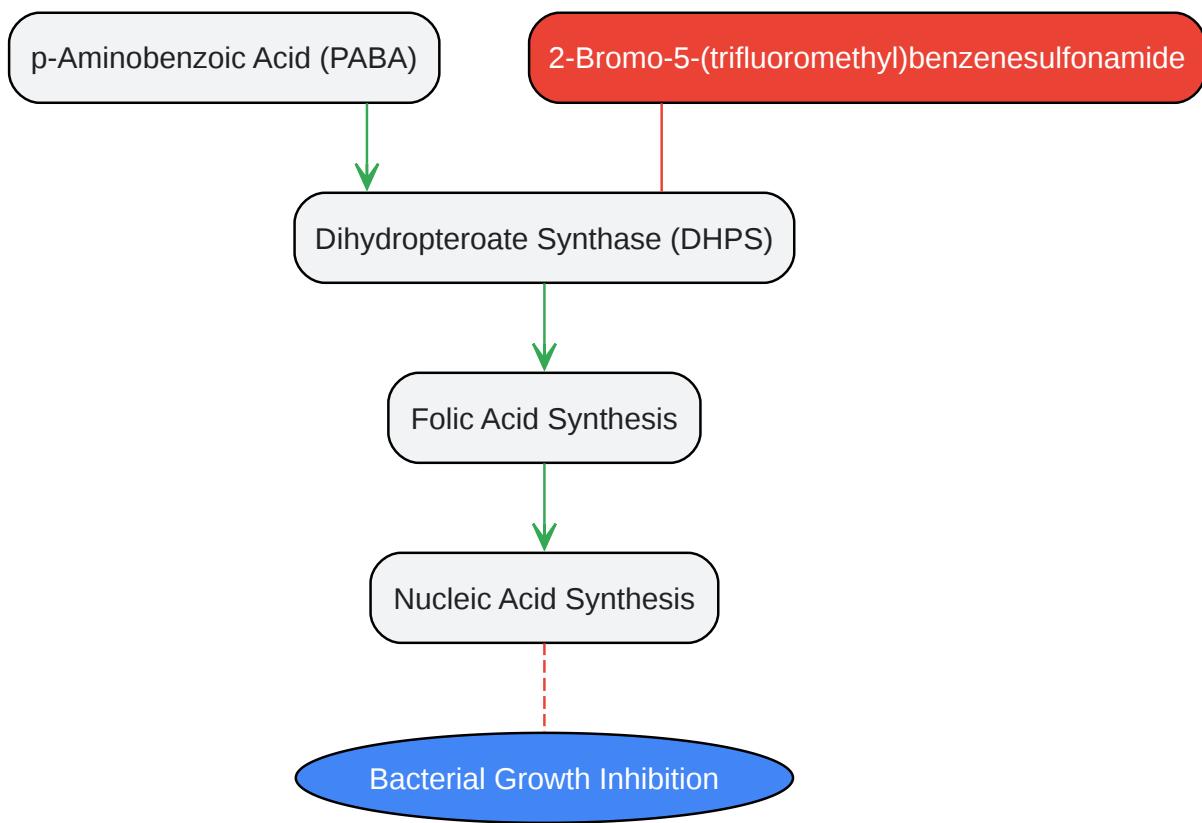
Potential Biological Significance and Signaling Pathways

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[\[13\]](#) The presence of the trifluoromethyl group can enhance metabolic stability and

cell permeability, making **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** an interesting candidate for biological screening.

Antimicrobial Activity

Many sulfonamides exhibit antimicrobial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.^[14] ^[15]^[16] Folic acid is a vital precursor for the synthesis of nucleic acids. By blocking this pathway, sulfonamides inhibit bacterial growth.



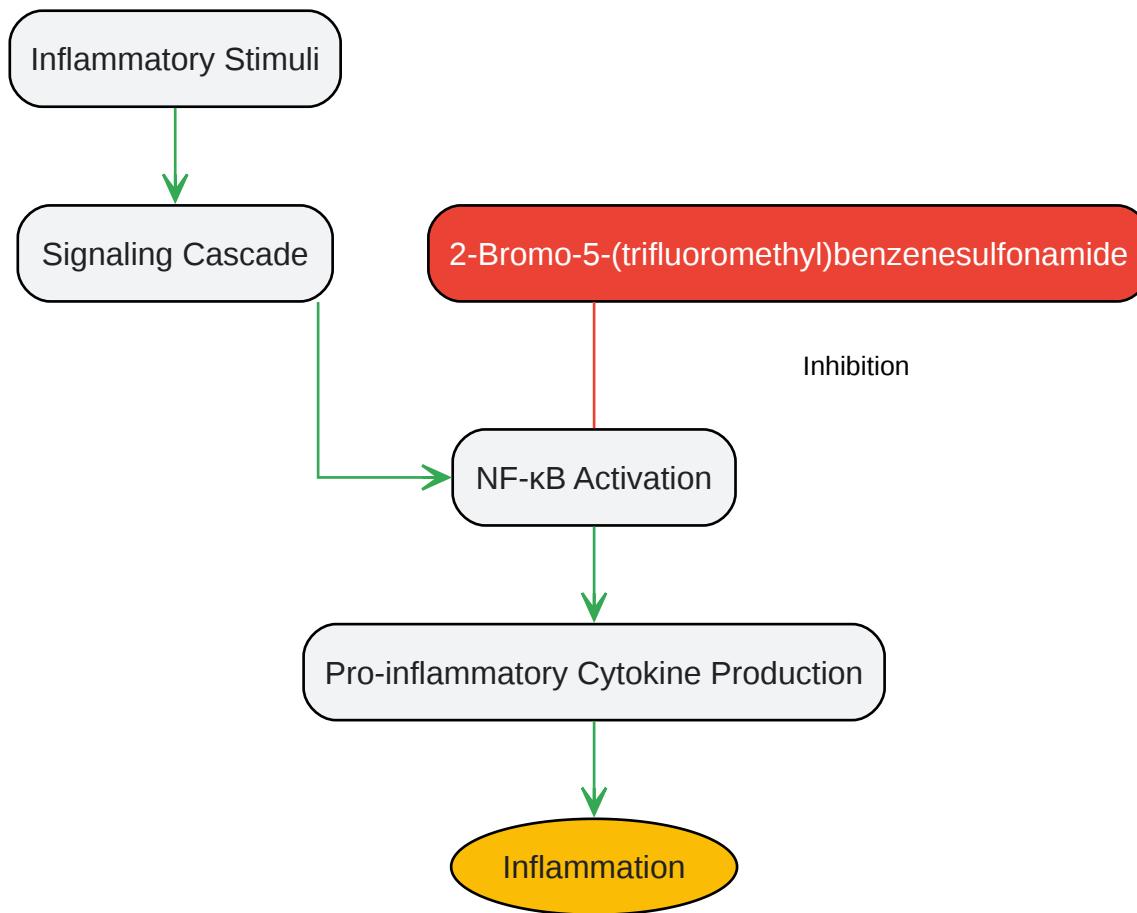
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Caption: Potential mechanism of antimicrobial action.

Anti-inflammatory Activity

Certain sulfonamide derivatives have demonstrated anti-inflammatory effects.^[17] The mechanism can be complex and may involve the modulation of various inflammatory pathways.

One key pathway is the inhibition of pro-inflammatory cytokine production, which can be regulated by transcription factors such as Nuclear Factor-kappa B (NF- κ B).[\[18\]](#)



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Caption: Potential anti-inflammatory mechanism of action.

Safety and Handling

Detailed toxicological data for **2-Bromo-5-(trifluoromethyl)benzenesulfonamide** is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and insights into its potential biological activities. Further experimental validation of the proposed synthesis and comprehensive biological screening are warranted to fully explore the utility of this molecule.

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